Oral ACE Inhibition in Rats: SQ 27786 vs. SQ 28,853
In conscious Sprague‑Dawley rats, a single oral dose of SQ 27786 (15.0 µmol/kg) produced 64% ACE inhibition, whereas an equimolar oral dose of its close structural analog SQ 28,853 (15.0 µmol/kg) yielded only 15% inhibition. This head‑to‑head comparison demonstrates that SQ 27786 achieves >4‑fold greater oral ACE inhibitory effect than SQ 28,853 at equivalent molar dosing [1]. The maximum ACE inhibitory response and duration of effect for both compounds after intravenous administration were similar to equimolar captopril, indicating that the differential oral activity is specific to absorption or metabolic factors [1].
| Evidence Dimension | Oral ACE inhibition (% inhibition of angiotensin I pressor response) |
|---|---|
| Target Compound Data | SQ 27786: 64% inhibition at 15.0 µmol/kg p.o. |
| Comparator Or Baseline | SQ 28,853: 15% inhibition at 15.0 µmol/kg p.o.; Captopril (equimolar i.v.): similar maximum response |
| Quantified Difference | SQ 27786 provides 49 percentage points greater ACE inhibition than SQ 28,853 at identical oral dose; fold‑difference = 4.3× |
| Conditions | Conscious male Sprague‑Dawley rats; angiotensin I pressor challenge; oral administration |
Why This Matters
This quantitative advantage in oral ACE inhibition is critical for experimental designs requiring systemic RAS blockade without parenteral administration, and distinguishes SQ 27786 from its closest structural analog in a procurement decision.
- [1] DeForrest JM, Waldron TL, Powell JR, Floyd DM, Sundeen JE. SQ 27,786 and SQ 28,853: two angiotensin converting enzyme inhibitors with potent diuretic activity. J Cardiovasc Pharmacol. 1987 Feb;9(2):154-9. View Source
